Imidazo[5,1-B]thiazole-7-carboxylic acid
Description
Contextualization within Fused Heterocyclic Chemistry
Imidazo[5,1-b]thiazole-7-carboxylic acid belongs to the family of fused heterocyclic compounds, which are characterized by the sharing of atoms between two or more rings. Specifically, it is a bicyclic system formed by the fusion of an imidazole (B134444) and a thiazole (B1198619) ring, creating a bridgehead nitrogen atom. This structural arrangement results in a planar, electron-rich system with a distinct dipole moment. The presence of both imidazole and thiazole moieties, each a well-known pharmacophore, within a single compact structure is a key feature that underpins its chemical reactivity and biological significance. The ongoing exploration of such fused systems is a prominent theme in modern medicinal chemistry, driven by the quest for novel molecular architectures with enhanced biological activity.
Significance of the Imidazothiazole Scaffold in Medicinal Chemistry
The imidazothiazole scaffold is a privileged structure in medicinal chemistry, renowned for conferring a broad spectrum of biological activities upon the molecules that contain it. nih.govrsc.org This versatile core has been the foundation for the development of a wide array of therapeutic agents with diverse pharmacological profiles.
Derivatives of the imidazothiazole nucleus have demonstrated significant potential across several therapeutic areas:
Antimicrobial Activity: Numerous studies have highlighted the potent antibacterial and antifungal properties of imidazothiazole derivatives. For instance, certain analogs have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). benthamdirect.com The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or DNA replication. benthamdirect.com Furthermore, some derivatives have exhibited notable antifungal activity against a range of pathogenic fungi. nih.gov
Antimycobacterial Activity: The fight against tuberculosis has found a potential ally in the imidazothiazole scaffold. Several research endeavors have focused on synthesizing and evaluating imidazo[2,1-b]thiazole (B1210989) derivatives as antimycobacterial agents. rsc.orgbenthamdirect.comresearchgate.netnih.gov Specific compounds have displayed potent inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some derivatives showing minimal inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov
Anticancer Activity: The antiproliferative properties of imidazothiazole derivatives have been extensively investigated. nih.govresearchgate.net These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. Research has demonstrated the efficacy of certain derivatives against a panel of human cancer cell lines, including those of the lung, breast, and colon. researchgate.netkau.edu.sa
Antiviral Activity: The antiviral potential of the imidazothiazole scaffold is another area of active research. nih.gov Derivatives have been synthesized and tested against a variety of viruses, with some showing promising activity. nih.gov
Other Biological Activities: Beyond these major areas, imidazothiazole derivatives have also been explored for their anti-inflammatory, analgesic, and anthelmintic properties. nih.gov
The following table summarizes the diverse biological activities associated with the imidazothiazole scaffold, as reported in various research studies.
| Biological Activity | Description |
| Antimicrobial | Effective against a range of bacteria and fungi. benthamdirect.comnih.gov |
| Antimycobacterial | Shows potent activity against Mycobacterium tuberculosis. rsc.orgbenthamdirect.comresearchgate.netnih.gov |
| Anticancer | Exhibits antiproliferative effects against various cancer cell lines. nih.govresearchgate.netkau.edu.sa |
| Antiviral | Demonstrates potential in combating viral infections. nih.gov |
| Anti-inflammatory | Possesses properties that can reduce inflammation. nih.gov |
| Analgesic | Shows potential for pain relief. nih.gov |
| Anthelmintic | Effective against parasitic worms. nih.gov |
Overview of Research Trajectories for this compound and its Analogs
While direct and extensive research specifically targeting this compound is somewhat limited in publicly available literature, the research trajectories for its analogs are well-defined and provide a clear indication of the compound's potential. The primary focus of current research is on the synthesis of novel derivatives and the evaluation of their biological activities.
Key research directions include:
Synthesis of Novel Analogs: A significant portion of research is dedicated to the chemical modification of the Imidazo[5,1-b]thiazole (B6145799) core. This involves the introduction of various substituents at different positions of the heterocyclic ring system to create libraries of new compounds. The carboxylic acid group at the 7-position of the target molecule serves as a versatile handle for further chemical transformations, such as esterification and amidation, to produce a diverse range of derivatives. nih.gov
Antifungal Drug Discovery: Building on the known antifungal properties of the imidazothiazole scaffold, researchers are actively designing and synthesizing new derivatives with the aim of developing more potent and selective antifungal agents. nih.govnih.govcolab.wsresearchgate.net Studies have shown that specific substitutions on the imidazo[5,1-b]thiazole ring can lead to compounds with significant activity against various fungal pathogens. nih.govcolab.wsresearchgate.net
Development of New Anticancer Agents: The anticancer potential of the imidazothiazole scaffold continues to be a major driver of research. Scientists are exploring the structure-activity relationships of various derivatives to identify compounds with enhanced cytotoxicity towards cancer cells and improved pharmacological profiles. nih.govresearchgate.netkau.edu.sanih.govdntb.gov.uamdpi.com
Antimycobacterial Drug Development: The urgent need for new drugs to combat tuberculosis has spurred research into imidazothiazole derivatives as potential antimycobacterial agents. rsc.orgbenthamdirect.comresearchgate.netnih.gov The focus is on identifying compounds with high efficacy against drug-resistant strains of Mycobacterium tuberculosis.
The table below presents a selection of research findings on the biological activities of various Imidazo[5,1-b]thiazole and Imidazo[2,1-b]thiazole derivatives, highlighting the therapeutic potential of this class of compounds.
| Compound Class | Biological Activity | Research Focus |
| Imidazo[5,1-b]thiazole derivatives | Antifungal | Development of new antifungal agents for agricultural and medicinal use. nih.govcolab.wsresearchgate.net |
| Imidazo[2,1-b]thiazole carboxamides | Antimycobacterial | Synthesis of potent inhibitors of Mycobacterium tuberculosis. rsc.org |
| Thiazole-clubbed Imidazo[2,1-b]thiazoles | Antimycobacterial | Molecular hybridization to create new antimycobacterial agents. benthamdirect.comresearchgate.netnih.gov |
| Imidazo[2,1-b]thiazole-based compounds | Anticancer | Evaluation of cytotoxicity against various human cancer cell lines. researchgate.netkau.edu.sadntb.gov.uamdpi.com |
| Benzo[d]imidazo[5,1-b]thiazoles | Phosphodiesterase 10A inhibitors | Development of potential antipsychotic agents. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-5-8(3-7-4)1-2-11-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZRHXNVJONYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=CN21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634266 | |
| Record name | Imidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211033-78-2 | |
| Record name | Imidazo[5,1-b]thiazole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211033-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations Involving Imidazo 5,1 B Thiazole 7 Carboxylic Acid
Established Synthetic Routes for the Imidazothiazole Core Scaffold
The construction of the fused imidazothiazole core can be achieved through various synthetic strategies, ranging from multi-component reactions that build the scaffold in a single step to sequential cyclization methods. Modern techniques such as microwave-assisted synthesis have also been effectively employed to improve reaction efficiency.
Multi-component Reaction Approaches
Multi-component reactions (MCRs), particularly isocyanide-based MCRs (I-MCRs), offer an efficient and atom-economical pathway to the imidazothiazole framework. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is a notable example, involving the one-pot condensation of an aldehyde, an aminothiazole, and an isocyanide. mdpi.comorientjchem.org This approach simplifies the synthetic process, avoiding the need for isolating intermediates. sciforum.net Researchers have successfully synthesized a variety of imidazo[2,1-b]thiazole (B1210989) derivatives using this method under catalyst-free conditions. mdpi.comsciforum.net
The versatility of the GBBR allows for the incorporation of diverse substituents by varying the isocyanide and aldehyde components. For instance, the reaction between 3-formylchromone, 2-aminothiazole, and various isocyanides (tert-butyl isocyanide, cyclohexyl isocyanide, etc.) in toluene at 100 °C yields the corresponding substituted imidazo[2,1-b]thiazoles in good yields. mdpi.com
Table 1: Examples of Groebke–Blackburn–Bienaymé Reaction for Imidazo[2,1-b]thiazole Synthesis mdpi.com A tabular presentation of reactants, conditions, and yields for the synthesis of various imidazo[2,1-b]thiazole derivatives via the Groebke–Blackburn–Bienaymé reaction.
| Aldehyde Component | Isocyanide Component | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 3-Formylchromone | tert-Butyl isocyanide | Toluene | 100 | 30 | 78 |
| 3-Formylchromone | Cyclohexyl isocyanide | Toluene | 100 | 30 | 77 |
| 3-Formylchromone | Benzyl isocyanide | Toluene | 100 | 30 | 74 |
Cyclization Reactions
Stepwise cyclization reactions provide a controlled method for constructing the imidazothiazole scaffold. A common strategy involves the reaction of 2-aminothiazole derivatives with α-haloketones, a method known as the Hantzsch thiazole (B1198619) synthesis, though in this context, it's used to build the fused imidazole (B134444) ring. nih.gov For example, 6-phenylimidazo[2,1-b]thiazoles can be synthesized by reacting 2-bromo-1-phenylethanones with thiazol-2-amine. nih.gov
Another effective cyclization strategy involves an intermolecular S-propargylation of a mercapto-imidazole precursor, followed by a 5-exo-dig ring closure and subsequent double-bond isomerization. acs.org This transition-metal-free approach has been successfully applied to the synthesis of various imidazo[2,1-b]thiazoles from 2-mercaptoimidazoles and propargyl tosylates under basic conditions. acs.org
One-Pot Condensation Strategies
One-pot condensation reactions are highly valued for their efficiency, reducing reaction time and simplifying purification processes. researchgate.net Several imidazo[2,1-b]thiazole synthesis methods fall under this category, often involving the condensation of heterocyclic compounds containing a thiourea fragment with esters of acetylenedicarboxylic acid. nih.gov These reactions proceed via a Michael addition, followed by an intramolecular cyclization. nih.gov
A one-pot synthesis of benzimidazo[2,1-b]thiazoline derivatives has been developed through a sequence of addition, cyclization, and intramolecular oxidative C-H functionalization, starting from aryl isothiocyanates and propargylic amines. richmond.edu Similarly, novel heterocyclic systems have been synthesized through the one-pot cyclocondensation of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with imidazolidine-2-thione or 1H-benzimidazole-2(3H)-thione. researchgate.net
Microwave-Assisted Synthesis Protocols
The application of microwave irradiation has significantly enhanced the synthesis of imidazothiazole derivatives by reducing reaction times and often improving yields compared to conventional heating methods. nih.govbohrium.com Microwave-assisted synthesis is considered a green chemistry approach, frequently employed in conjunction with environmentally benign solvents or catalysts. researchgate.netresearchgate.net
For instance, the Hantzsch reaction to form N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was performed under microwave heating, resulting in higher yields and significantly shorter reaction times (e.g., minutes vs. 8 hours) compared to conventional reflux conditions. nih.gov Another green synthesis protocol involves the reaction of 2-aminothiazole derivatives with α-bromo aralkyl ketones in polyethylene (B3416737) glycol-400 (PEG-400) under microwave irradiation, which acts as both a solvent and a catalyst. researchgate.netbohrium.com Catalyst-free microwave-assisted procedures have also been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles in aqueous media. semanticscholar.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines nih.gov This table contrasts the reaction time and yield for the synthesis of a specific imidazothiazole derivative using conventional heating versus microwave irradiation, highlighting the efficiency of the latter.
| Compound | Conventional Method (Reflux, 8h) Yield (%) | Microwave-Assisted Method Yield (%) |
|---|---|---|
| 6a | 65 | 92 |
| 6b | 62 | 90 |
| 6c | 68 | 94 |
| 6d | 60 | 88 |
| 6e | 66 | 91 |
Functional Group Interconversions of Imidazo[5,1-B]thiazole-7-carboxylic Acid and its Precursors
The functionalization of the imidazothiazole core, particularly the introduction and modification of a carboxylic acid group at the 7-position, is crucial for developing derivatives with specific properties. This often involves the hydrolysis of an ester precursor or direct modification of the carboxylic acid.
Carboxylic Acid Functionalization and Ester Hydrolysis
The carboxylic acid moiety is a versatile functional group that can be converted into a wide range of derivatives, such as esters and amides. vanderbilt.edu The synthesis of this compound often proceeds through the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester.
Alkaline hydrolysis is a common method for this transformation. Studies on related heterocyclic systems, such as imidazo[4,5-e]thiazolo[2,3-c] nih.govnih.govbohrium.comtriazines, have shown that heating the ester derivatives in an aqueous solution of potassium hydroxide (KOH), followed by acidification with hydrochloric acid, successfully yields the corresponding carboxylic acids. nih.govsemanticscholar.org This process involves a cascade sequence of hydrolysis and, in some cases, skeletal rearrangement. nih.govbeilstein-journals.org For example, stirring ester precursors in methanol with an excess of aqueous KOH can lead to the formation of potassium carboxylate salts, which upon acidification, produce the final carboxylic acid. semanticscholar.orgbeilstein-journals.org Similar hydrolysis of 2-alkylimidazo[2,1-b] orientjchem.orgnih.govnih.govthiadiazole-6-carboxylic acid ethyl esters in refluxing sodium hydroxide (NaOH) also yields the corresponding acids after treatment with dilute HCl. researchgate.net
Once formed, the carboxylic acid group can be activated and converted into other functional groups. Standard peptide coupling reagents or conversion to a more reactive intermediate like an acyl chloride can facilitate the formation of amides by reaction with various amines. nih.gov A one-pot method for converting carboxylic acids directly into amides or oxazolines involves the use of reagents like Deoxo-Fluor under mild conditions. nih.gov
Halogenation and Nucleophilic Substitution Reactions (e.g., Bromination)
Halogenation, particularly bromination, of the imidazo[5,1-b]thiazole (B6145799) ring system provides a key intermediate for further functionalization through nucleophilic substitution and cross-coupling reactions. The electron-rich nature of the heterocyclic system makes it susceptible to electrophilic halogenation. While specific studies on the direct bromination of this compound are not extensively detailed in the available literature, the existence of compounds such as 2-bromothis compound suggests that bromination at the C2-position is a feasible transformation uni.lu.
A potential synthetic route to achieve such brominated compounds is through decarboxylative bromination. This method involves the conversion of a carboxylic acid to a bromide with one less carbon atom, a process known as the Hunsdiecker reaction or a variation thereof. For instance, a transition-metal-free approach has been successfully applied to other thiazole carboxylic acids, utilizing a sodium hydroxide/water mixture as the solvent and tetra-butylammonium tribromide as the bromine source researchgate.netbeilstein-archives.org. This environmentally friendly procedure could potentially be adapted for the synthesis of bromo-imidazo[5,1-b]thiazoles from their corresponding carboxylic acids researchgate.netbeilstein-archives.org.
Once the bromo-derivative is obtained, it can serve as a substrate for nucleophilic substitution reactions, although specific examples involving 2-bromothis compound are not prevalent in the reviewed literature. Generally, the reactivity of halogens on such electron-rich heterocyclic systems allows for their displacement by various nucleophiles, providing a pathway to a diverse range of substituted analogs.
| Reaction | Reagents and Conditions | Product | Reference |
| Decarboxylative Bromination | NaOH/H₂O, Tetra-butylammonium tribromide | Bromo-thiazole derivative | researchgate.netbeilstein-archives.org |
Cross-Coupling Reactions (e.g., Suzuki–Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biaryl and heteroaryl compounds tcichemicals.comresearchgate.net. Bromo-substituted imidazo[5,1-b]thiazoles are excellent candidates for this reaction. The palladium-catalyzed coupling of a bromo-derivative, such as 2-bromothis compound or its ester, with a variety of boronic acids or esters can introduce aryl, heteroaryl, or vinyl substituents at the C2-position researchgate.netrsc.org.
The reaction conditions for Suzuki-Miyaura couplings on similar heterocyclic systems typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2/XPhos to prevent debromination, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene with water researchgate.netnih.gov. The reaction is generally tolerant of a wide range of functional groups, making it a highly valuable tool for the late-stage functionalization of complex molecules tcichemicals.com.
| Reactants | Catalyst | Base | Solvent | Product | Reference |
| Bromo-imidazole derivative, (3-cyanophenyl)boronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Dioxane/H₂O | 2-(3-cyanophenyl)-imidazole derivative | researchgate.net |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Aryl/heteroaryl boronic acid | XPhosPdG2/XPhos | - | - | 3-Aryl/heteroaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |
Oxidation and Reduction Pathways
Regarding reduction pathways, the introduction of a reducible functional group, such as a nitro group, onto the heterocyclic core opens up possibilities for further derivatization. For instance, the reduction of nitroimidazoles is a key activation step for their biological activity in certain contexts nih.gov. The reduction of a nitro-substituted imidazo[5,1-b]thiazole derivative would yield the corresponding amino group. This amino functionality can then be further modified, for example, by acylation or diazotization, to introduce a wide array of substituents. The reduction of nitroarenes is a well-established transformation and can be achieved using various reagents, such as SnCl₂/HCl or catalytic hydrogenation researchgate.net.
| Transformation | Typical Reagents | Functional Group Change | Potential Application |
| Nitro group reduction | SnCl₂/HCl, H₂/Pd-C | -NO₂ → -NH₂ | Introduction of an amino group for further derivatization |
Electrophilic Substitution Reactivity
The imidazo[5,1-b]thiazole ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. Studies on the isomeric imidazo[2,1-b]thiazole system have shown that the C5-position is the most reactive site for electrophilic attack, with bromination occurring preferentially at this position rsc.org. For the thiazole ring itself, theoretical calculations suggest that the C5-position is the primary site for electrophilic substitution researchgate.net. Given the electronic distribution in the Imidazo[5,1-b]thiazole ring system, it can be inferred that the positions on the thiazole moiety, particularly the C2 and C5 positions (if unsubstituted), would be the most likely sites for electrophilic attack. The presence of the carboxylic acid group at C7 will influence the regioselectivity of such reactions.
Common electrophilic substitution reactions include nitration, sulfonation, and Friedel-Crafts acylation. These reactions would allow for the introduction of various functional groups onto the heterocyclic core, further expanding the chemical space accessible from this compound.
Derivatization Strategies for this compound Analogs
Synthesis of Carboxamide Derivatives
The carboxylic acid functionality at the C7-position of this compound is a versatile handle for derivatization, with the synthesis of carboxamides being a primary strategy. Amide bond formation is a fundamental transformation in organic synthesis and can be achieved through various methods luxembourg-bio.com. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride mdpi.comnih.gov. The resulting acid chloride is then reacted with a primary or secondary amine to furnish the desired carboxamide mdpi.com.
Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with an amine. Reagents such as dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and epimerization, are commonly used luxembourg-bio.com. Other modern coupling agents include HATU and COMU, which are known for their high efficiency and mild reaction conditions nih.gov. These methods provide access to a large library of carboxamide derivatives with diverse substituents on the amide nitrogen nih.govresearchgate.netuantwerpen.be.
| Method | Reagents | Key Intermediate | Reference |
| Acid Chloride Formation | Oxalyl chloride, DMF (cat.) | Imidazo[5,1-b]thiazole-7-carbonyl chloride | mdpi.comnih.gov |
| Amide Coupling | Amine, Base (e.g., (i-Pr)₂EtN) | - | mdpi.com |
| Direct Amide Coupling | Amine, Coupling agent (e.g., HATU), Base (e.g., Hunig's base) | - | nih.gov |
Integration of Pyrazole (B372694) Moieties
The incorporation of a pyrazole ring into the imidazo[5,1-b]thiazole scaffold has been shown to be a successful strategy for the development of new bioactive compounds nih.govresearchgate.net. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities nih.govmdpi.com.
A synthetic approach to pyrazole-containing imidazo[5,1-b]thiazole derivatives involves the use of the intermediate derivatization method nih.govresearchgate.net. This can be achieved by constructing the pyrazole ring onto a pre-existing imidazo[5,1-b]thiazole core or by using a pyrazole-containing building block in the synthesis of the fused heterocyclic system. For example, a pyrazole carboxamide can be introduced by coupling a pyrazole carboxylic acid with an amino-functionalized imidazo[5,1-b]thiazole nih.gov. Another strategy involves the reaction of a hydrazide derivative of this compound with suitable reagents to form a pyrazole ring nih.gov.
| Starting Material | Key Reagents | Product | Reference |
| Imidazo[5,1-b]thiazole derivative | Pyrazole-containing building blocks | Pyrazole-imidazo[5,1-b]thiazole conjugate | nih.govresearchgate.net |
| Pyrazole carboxylic acid | Amino-imidazo[5,1-b]thiazole, Coupling agents | Pyrazole carboxamide of imidazo[5,1-b]thiazole | nih.gov |
| Imidazo[5,1-b]thiazole-7-carbohydrazide | Aldehydes | Hydrazone precursors for pyrazole synthesis | nih.gov |
Formation of Sulfonyl Piperazine (B1678402) Conjugates
The synthesis of sulfonyl piperazine conjugates of this compound is a multi-step process that leverages standard coupling and sulfonylation reactions. A common and effective approach involves the initial coupling of the carboxylic acid with a mono-protected piperazine, typically N-Boc-piperazine, to form an amide intermediate. This is followed by the deprotection of the protecting group and subsequent reaction with a desired sulfonyl chloride to yield the final sulfonyl piperazine conjugate.
Step 1: Amide Coupling
The first step is the formation of an amide bond between this compound and N-Boc-piperazine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. The reaction is generally carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Step 2: Deprotection
The resulting N-Boc protected intermediate is then subjected to deprotection to remove the tert-butoxycarbonyl (Boc) group and liberate the secondary amine of the piperazine ring. This is typically achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
Step 3: Sulfonylation
The final step is the sulfonylation of the deprotected piperazine intermediate. The secondary amine of the piperazine ring is reacted with a sulfonyl chloride of choice (R-SO₂Cl) in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Common bases for this transformation include triethylamine (TEA) or pyridine in an aprotic solvent like dichloromethane. This step results in the formation of the desired this compound sulfonyl piperazine conjugate.
The following table provides a general overview of the synthetic sequence:
| Step | Reactants | Reagents and Conditions | Product |
| 1. Amide Coupling | This compound, N-Boc-piperazine | EDC, HOBt, in DMF | N-Boc-piperazinyl-imidazo[5,1-b]thiazole-7-carboxamide |
| 2. Deprotection | N-Boc-piperazinyl-imidazo[5,1-b]thiazole-7-carboxamide | TFA in DCM or HCl in dioxane | Piperazinyl-imidazo[5,1-b]thiazole-7-carboxamide |
| 3. Sulfonylation | Piperazinyl-imidazo[5,1-b]thiazole-7-carboxamide, Sulfonyl chloride (R-SO₂Cl) | Triethylamine in DCM | (Sulfonylpiperazinyl)-imidazo[5,1-b]thiazole-7-carboxamide |
This synthetic approach is versatile and allows for the introduction of a wide variety of sulfonyl groups by simply changing the sulfonyl chloride used in the final step, enabling the generation of a library of derivatives for further investigation.
Advanced Spectroscopic and Structural Characterization of Imidazo 5,1 B Thiazole 7 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of protons and carbons within the imidazo[5,1-b]thiazole (B6145799) framework.
Proton NMR (¹H-NMR) Analysis
The ¹H-NMR spectrum of imidazo[5,1-b]thiazole derivatives provides crucial information about the electronic environment of the protons attached to the heterocyclic core and its substituents. For the isomeric imidazo[2,1-b]thiazole (B1210989) system, which is more widely reported, the protons on the imidazole (B134444) and thiazole (B1198619) rings exhibit characteristic chemical shifts. For instance, in derivatives of imidazo[2,1-b]thiazole, the C2-H and C5-H protons typically appear as singlets in the aromatic region of the spectrum. mdpi.com The exact chemical shifts are influenced by the nature and position of substituents on the ring system.
In the case of Imidazo[5,1-b]thiazole-7-carboxylic acid, the protons on the bicyclic system are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the aromatic nature of the fused rings. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, and its presence can be confirmed by D₂O exchange.
For comparison, a study on [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid reported a broad singlet for the carboxylic acid proton at δ 13.12 ppm. mdpi.com The protons on the imidazo[2,1-b]thiazole core, C2-H and C5-H, were observed as singlets at δ 7.11 and δ 8.30-8.32 ppm, respectively. mdpi.com These values provide a reasonable estimate for the expected chemical shifts in the isomeric this compound, although the different substitution pattern will induce some variations.
Table 1: Representative ¹H-NMR Data for Imidazo[2,1-b]thiazole Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |
| [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid | C2-H | 7.11 | s | mdpi.com |
| C5-H | 8.30, 8.32 | 2s | mdpi.com | |
| COOH | 13.12 | broad s | mdpi.com | |
| (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone | H (imidazole ring) | 8.21 | s | nih.gov |
| H (thiazole ring) | 7.69 | s | nih.gov | |
| 3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | H (imidazole ring) | 7.38 | d | mdpi.com |
| H (thiazole ring) | 6.74 | d | mdpi.com |
Carbon-13 NMR (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the carboxylic acid group is expected to have a characteristic chemical shift in the range of δ 160-180 ppm. The carbons of the fused heterocyclic rings will appear in the aromatic region, typically between δ 110 and 150 ppm.
In a study of various imidazo[2,1-b]thiazole derivatives, the carbon atoms of the heterocyclic core were assigned based on their chemical shifts and coupling patterns. nih.gov For example, in (5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone, the carbons of the imidazo[2,1-b]thiazole moiety were observed at δ 158.5, 148.0, 145.0, 124.0, 117.2, and 110.6 ppm. nih.gov The carbonyl carbon of the amide linker was found at δ 158.5 ppm. nih.gov These values serve as a useful reference for the expected ¹³C chemical shifts in this compound.
Table 2: Representative ¹³C-NMR Data for Imidazo[2,1-b]thiazole Derivatives
| Compound | Carbon | Chemical Shift (δ ppm) | Reference |
| (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone | C=O (amide) | 158.5 | nih.gov |
| Imidazo[2,1-b]thiazole carbons | 148.0, 145.0, 124.0, 117.2, 110.6 | nih.gov | |
| 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | C=O (chromone) | 176.3 | mdpi.com |
| Imidazo[2,1-b]thiazole carbons | 156.0, 155.1, 133.6, 132.2, 118.2, 117.3, 111.8 | mdpi.com |
Two-Dimensional NMR Experiments
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful techniques for establishing the connectivity between atoms in a molecule.
COSY experiments would reveal the coupling relationships between protons, helping to identify adjacent protons within the imidazo[5,1-b]thiazole ring system and any attached side chains.
HSQC spectra would provide direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of carbon signals.
HMBC experiments would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different parts of the molecule, such as the attachment of the carboxylic acid group to the C7 position of the imidazo[5,1-b]thiazole core.
While specific 2D NMR data for this compound were not found, these techniques are routinely used in the characterization of novel heterocyclic compounds and would be essential for the complete assignment of its NMR spectra. beilstein-journals.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
For this compound (C₆H₄N₂O₂S), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for such a molecule would likely involve the loss of the carboxylic acid group (as COOH or CO₂ and H), and fragmentation of the heterocyclic rings.
HRMS data for related imidazo[2,1-b]thiazole derivatives have been reported. For example, the calculated m/z for the [M+H]⁺ ion of (5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone was 501.08164, with the found value being 501.08056, confirming its elemental composition. nih.gov Similarly, for 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one, the calculated m/z for the [M+H]⁺ ion was 374.0957, and the found value was 374.0963. mdpi.com
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, several characteristic absorption bands are expected.
The most prominent feature would be the absorptions associated with the carboxylic acid group. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid will also give rise to a band in the 1210-1320 cm⁻¹ region.
The imidazo[5,1-b]thiazole ring system will also have characteristic absorptions. C-H stretching vibrations of the aromatic protons are expected around 3000-3100 cm⁻¹. C=N and C=C stretching vibrations within the fused rings will appear in the 1650-1450 cm⁻¹ region. The C-S stretching vibration is typically weaker and found in the fingerprint region.
In studies of related imidazo[2,1-b]thiazole derivatives, characteristic IR bands have been reported. For instance, in a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, the C=O stretching of the amide group was observed in the range of 1670-1689 cm⁻¹, and N-H stretching vibrations were seen between 3080-3204 cm⁻¹. mdpi.com For a derivative containing a carboxylic acid, a broad O-H stretch was noted. mdpi.com
Table 3: Characteristic IR Absorption Bands for Imidazo[2,1-b]thiazole Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide | N-H Stretch | 3197, 3131, 3068 | mdpi.com |
| C=O Stretch (amide) | 1681 | mdpi.com | |
| C=N Stretch (hydrazone) | 1596 | mdpi.com | |
| 6-(4-Bromophenyl)-N²-(cyclopentylidene)imidazo[2,1-b]thiazole-3-acetohydrazide | N-H Stretch | 3190 | nih.gov |
| C=O Stretch (amide) | 1670 | nih.gov | |
| C=N Stretch (hydrazone) | 1591 | nih.gov |
X-ray Crystallography for Solid-State Structure Elucidation
While a crystal structure for this compound was not found in the searched literature, a study on a related compound, Benzo google.comrdd.edu.iqimidazo[2,1-b]thiazole-2-carbaldehyde, provides insight into the planarity of such fused ring systems. The study revealed that the benzo[d]imidazo[2,1-b]thiazole core is nearly planar. In the crystal, molecules were linked by C-H···O hydrogen bonds, forming inversion dimers.
An X-ray crystal structure of this compound would be invaluable for confirming the connectivity of the atoms, determining the planarity of the bicyclic system, and understanding the hydrogen bonding interactions involving the carboxylic acid group in the solid state. Such interactions would likely involve the formation of dimers through hydrogen bonds between the carboxylic acid moieties of two molecules.
Computational Chemistry and Mechanistic Insights for Imidazo 5,1 B Thiazole 7 Carboxylic Acid
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their binding mechanisms at the active site of a biological target.
While specific molecular docking studies for Imidazo[5,1-B]thiazole-7-carboxylic acid are not extensively documented, research on the related benzo[d]imidazo[5,1-b]thiazole scaffold highlights the utility of this approach. In a study focused on developing inhibitors for phosphodiesterase 10A (PDE10A), a series of benzo[d]imidazo[5,1-b]thiazole analogs were synthesized and evaluated. nih.gov Molecular docking was performed to confirm the anticipated binding mode of these compounds within the PDE10A active site. nih.gov This in silico analysis was a key step in identifying potent analogs and guiding the substitution of heteroaromatics with saturated heteroalkyl groups, which ultimately led to a tool compound with excellent activity and a favorable pharmacokinetic profile. nih.gov
The general process of molecular docking involves preparing the 3D structures of both the ligand (the small molecule) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate binding affinity. mdpi.com For instance, studies on other imidazothiazole isomers have used docking to explore interactions with targets like tubulin and various kinases, demonstrating how hydrogen bonds and hydrophobic interactions stabilize the ligand-protein complex. nih.gov
Table 1: Example of Molecular Docking Application for Related Scaffolds
| Compound Scaffold | Target Protein | Key Findings from Docking | Reference |
|---|---|---|---|
| Benzo[d]imidazo[5,1-b]thiazole | Phosphodiesterase 10A (PDE10A) | Confirmed the anticipated binding mode, guiding the design of potent and selective inhibitors. | nih.gov |
| Imidazo[2,1-b]thiazole (B1210989) | Tubulin | Identified binding at the interface of α- and β-tubulin, stabilized by hydrogen bonds. | nih.gov |
Density Functional Theory (DFT) Analysis of Electronic Structures
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are invaluable for understanding molecular properties such as geometry, reaction energies, and electronic distribution, which dictates a molecule's reactivity.
Specific DFT analysis of this compound is not prominently featured in existing research. However, DFT studies on related heterocyclic systems provide a framework for how such an analysis would yield critical insights. For example, DFT has been applied to benzo[d]imidazo[2,1-b]thiazole derivatives to understand their electronic structure and reactivity. researchgate.net These studies often involve optimizing the molecular geometry and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for metabolic reactions or intermolecular interactions. Such analyses have been crucial in rationalizing the structure-activity relationships of various imidazothiazole-based compounds. nih.gov
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD provides a dynamic view of ligand-protein interactions, revealing the stability of the complex, the influence of solvent, and conformational changes that may occur upon binding. This technique complements the static picture provided by molecular docking.
While MD simulations specifically for this compound are not available in the reviewed literature, they have been effectively applied to derivatives of the isomeric imidazo[2,1-b]thiazole scaffold. For instance, MD simulations lasting 100 nanoseconds were used to visualize the behavior of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives within the binding site of the Mycobacterium tuberculosis Pantothenate synthetase. rsc.org These simulations help to confirm the stability of the protein-ligand complex predicted by docking and assess the persistence of key interactions, such as hydrogen bonds, under physiological conditions. rsc.orgrsc.org The results of MD simulations, often analyzed through Root Mean Square Deviation (RMSD) plots, can validate a ligand's binding mode and its potential as a stable inhibitor. nih.gov
Structure-Activity Relationship (SAR) Derivation through Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in deriving both qualitative and quantitative SAR (QSAR).
Direct computational SAR studies for this compound have not been published. However, research on related scaffolds demonstrates how these methods are applied. For benzo[d]imidazo[5,1-b]thiazole derivatives, SAR studies combined synthesis, biological testing, and computational docking to identify key structural features required for PDE10A inhibition. The study revealed that substitutions at specific positions with heteroaromatic and later saturated heteroalkyl groups significantly impacted potency and selectivity. nih.gov
In QSAR studies of other imidazothiazole series, researchers calculate various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and use statistical methods to build mathematical models that correlate these descriptors with biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net
Mechanistic Elucidation of Chemical Transformations via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to observe experimentally.
While there is no specific computational modeling of the chemical transformations of this compound in the literature, studies on the synthesis of the core imidazo[5,1-b]thiazole (B6145799) ring system provide context. The synthesis of imidazo[5,1-b]thiazol-3-ones involves an intramolecular coupling of a carboxylic acid with an imidazole (B134444) nitrogen. electronicsandbooks.com Computational modeling could be used to investigate the reaction pathway of this cyclization, comparing different reagents and conditions to predict reaction feasibility and yield. DFT calculations, for instance, can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products and characterizing the structure of the transition state. researchgate.net
Prediction of Reactivity and Stability Profiles
Computational chemistry offers various methods to predict the reactivity and stability of a molecule before its synthesis. These predictions can guide experimental design and help in understanding a compound's potential behavior in a biological system.
For this compound, a full predictive profile from dedicated studies is unavailable. However, basic properties can be computed using standard software and databases. The PubChem database, for example, lists several computed properties for the parent imidazo[5,1-b]thiazole scaffold, such as molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. nih.gov
More advanced predictions can be derived from DFT calculations. The HOMO-LUMO energy gap is a primary indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net MEP maps can predict sites susceptible to nucleophilic or electrophilic attack, offering insights into metabolic stability and potential reactive metabolite formation. nih.gov These computational tools are essential for the early-stage assessment of novel chemical entities.
Table 2: Computationally Predicted Properties of the Parent Imidazo[5,1-b]thiazole Scaffold
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H4N2S | PubChem |
| Molecular Weight | 124.17 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Applications in Materials Science and Industrial Processes
Development of Novel Materials
The imidazo[5,1-b]thiazole (B6145799) scaffold is a versatile platform for the synthesis of novel materials with tailored properties. Researchers have successfully used this and related structures to develop new heterocyclic entities for applications in materials science. nih.gov For instance, a novel electron-deficient heterocyclic entity, benzimidazo[1,2-a] bldpharm.comnih.govbenzothiazine (BBIT), was developed for use in solution-processable bipolar host materials. semanticscholar.org In this design, the electron-deficient benzimidazole (B57391) component facilitates electron transport, while the benzothiazine acts as the structural backbone. semanticscholar.org The synthesis of such complex molecules often involves multi-step reactions, starting from precursors like the imidazo[5,1-b]thiazole core. The development of new pesticides through methods like intermediate derivatization of the imidazo[5,1-b]thiazole structure is also an active area of research, aiming to enhance success rates in creating new agricultural chemicals. nih.gov Furthermore, this class of compounds is noted for its utility as an organic monomer in the formation of Covalent Organic Frameworks (COFs) and other electronic materials. bldpharm.com
Luminescent Materials and Optoelectronic Applications (e.g., Thermally Activated Delayed Fluorescence, TADF)
Derivatives of the imidazo[5,1-b]thiazole scaffold have shown significant promise in the field of optoelectronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). These materials often exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. nih.gov
The TADF process relies on a minimal energy gap between the singlet and triplet excited states, enabling efficient reverse intersystem crossing (RISC). nih.govbeilstein-journals.org Molecular design often involves creating a structure with minimal overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be achieved by spatially separating electron-donating and electron-accepting parts of the molecule. beilstein-journals.org
Researchers have developed bipolar host materials for TADF-OLEDs using a benzo semanticscholar.orgnih.govimidazo[2,1-b] bldpharm.comnih.govthiazine (BBIT) core, which functions as an electron-acceptor. semanticscholar.org These materials demonstrate high triplet energy, good thermal stability, and the ability to form homogeneous films, making them suitable hosts for OLEDs. semanticscholar.org In one study, OLEDs fabricated using these hosts achieved high external quantum efficiencies. nih.gov Another area of research involves imidazophenothiazine (IPTZ), a sulfur-containing heterocycle, used to create TADF-active photocatalysts with long-lived triplet lifetimes, which are beneficial for energy transfer reactions. nih.gov The thiazole (B1198619) and thiadiazole motifs are known to be intrinsically fluorescent and are used in creating luminescent metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.com
| Compound/Material | Key Feature | Application | Reference |
|---|---|---|---|
| CzBBIT & 2CzBBIT | Bipolar host materials with a benzo[d]benzo semanticscholar.orgnih.govimidazo[2,1-b] bldpharm.comnih.govthiazine core. semanticscholar.org | Solution-processable TADF-OLEDs. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |
| Imidazophenothiazine (IPTZ) based materials | Sulfur-containing TADF-active photocatalysts with long triplet lifetimes (up to 3.64 ms). nih.gov | Energy transfer photocatalysis. nih.gov | nih.gov |
| 4BPy-mDTC & 2BPy-mDTC | Blue TADF emitters with a benzoylpyridine core. rsc.org | High-efficiency blue OLEDs (EQEs > 28%). rsc.org | rsc.org |
| Thiazolo[5,4-d]thiazole based CPs | Lanthanide two-dimensional coordination polymers showing ion-typical luminescence. mdpi.com | Luminescent materials. mdpi.com | mdpi.com |
Role as Precursors for Pharmaceuticals
The imidazo[2,1-b]thiazole (B1210989) scaffold, including the specific isomer imidazo[5,1-b]thiazole, is a privileged structure in medicinal chemistry, serving as a precursor for a wide array of therapeutic agents. nih.govnih.gov Its derivatives are known to possess diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitubercular properties. nih.govnih.gov
For example, researchers have designed and synthesized series of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potent antimycobacterial agents. nih.govrsc.org Specific derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds displaying low toxicity towards human cell lines. rsc.org The discovery of benzo[d]imidazo[5,1-b]thiazole derivatives as a new class of phosphodiesterase 10A (PDE10A) inhibitors highlights the scaffold's potential in developing treatments for central nervous system disorders like schizophrenia. nih.gov Furthermore, various imidazo[2,1-b]benzothiazole (B1198073) carboxylic and acetic acids have been synthesized and tested for their anti-inflammatory and analgesic activities. nih.gov The versatility of the core structure allows for the synthesis of diverse compound libraries to screen for various biological targets. nih.gov
Applications in Dye Manufacturing
The thiazole ring system is a component in certain classes of dyes, where its presence can enhance the substantivity of the dye for cellulosic fibers. scholarsresearchlibrary.com Thiazole dyes, such as Primuline and Thioflavin-T, are important examples. scholarsresearchlibrary.com The synthesis of acid dyes, which are water-soluble anionic dyes, can involve benzthiazole derivatives. scholarsresearchlibrary.com A general process involves synthesizing a core amine structure, such as 4-Benzthiazole-2-yl-phenylamine, which is then diazotized and coupled with various naphthoic acids or other coupling components to produce a range of acid dyes. scholarsresearchlibrary.com These dyes are used for coloring materials like leather, paper, and inks. scholarsresearchlibrary.com
| Dye Class | Precursor Component | Key Synthesis Step | Reference |
|---|---|---|---|
| Acid Dyes | 4-Benzthiazole-2-yl-phenylamine. scholarsresearchlibrary.com | Diazotization of the amine followed by coupling with naphthoic acids. scholarsresearchlibrary.com | scholarsresearchlibrary.com |
| Thiazole Dyes | Thiazole ring system. scholarsresearchlibrary.com | Incorporation of the thiazole ring to increase fiber substantivity. scholarsresearchlibrary.com | scholarsresearchlibrary.com |
Herbicidal and Insecticidal Agent Development
The imidazo[2,1-b]thiazole scaffold is a key structural motif in the development of agrochemicals, including herbicides and insecticides. nih.govnih.govmdpi.com The development of novel pesticides based on this structure is an active area of research, driven by the need for new solutions to combat plant pathogens and pests. nih.govresearchgate.net
Significant research has been dedicated to synthesizing and evaluating imidazo[2,1-b]thiazoles for herbicidal activity. scilit.com Studies have explored derivatives such as 5-formylimidazo[2,1-b]thiazoles and 5-haloimidazo[2,1-b]thiazoles for their effectiveness as herbicides. scilit.com More recently, novel imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring were designed and evaluated for their antifungal activity against various plant pathogens. nih.govresearchgate.net Certain synthesized compounds showed antifungal activity comparable to commercial pesticides. nih.gov In vivo tests demonstrated that these compounds could provide a protective effect on plant leaves, indicating their potential as new candidate fungicides. nih.gov The mechanism of action for some of these derivatives involves causing detrimental effects on the fungal cell membrane. nih.gov
Future Research Directions and Emerging Opportunities for Imidazo 5,1 B Thiazole 7 Carboxylic Acid
Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic routes to the imidazo[5,1-b]thiazole (B6145799) core is paramount for future research and development. While classical methods exist, they often involve harsh conditions or limited substrate scope. Future efforts are geared towards novel, sustainable approaches.
One promising avenue is the expanded use of multi-component reactions (MCRs) , which offer significant advantages in terms of efficiency, atom economy, and operational simplicity. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been successfully used to synthesize related imidazo[2,1-b]thiazole (B1210989) structures and could be adapted for the imidazo[5,1-b]thiazole scaffold. mdpi.com These one-pot procedures allow for the rapid assembly of complex molecules from simple starting materials, reducing waste and purification steps. mdpi.com
Sustainable and green chemistry principles are increasingly integral to synthetic design. Research into catalyst-free, microwave-assisted synthesis in aqueous media represents a significant step forward. researchgate.net Such methods not only accelerate reaction times but also reduce the reliance on volatile and toxic organic solvents. researchgate.net Further exploration of transition-metal-catalyzed reactions, such as copper-catalyzed cascade protocols for C-N and C-S bond formation, could provide highly efficient and regioselective pathways to functionalized imidazo[5,1-b]thiazole-7-carboxylic acid derivatives. semanticscholar.org
Future synthetic strategies will likely focus on:
Developing novel MCRs tailored for the imidazo[5,1-b]thiazole core.
Utilizing flow chemistry for safer, scalable, and more controlled synthesis.
Employing biocatalysis and chemoenzymatic methods for enantioselective synthesis. researchgate.net
Expanding the use of green solvents like polyethylene (B3416737) glycol (PEG) and water to minimize environmental impact. rsc.org
Advanced Structure-Based Drug Design (SBDD) and Lead Optimization
Advanced computational techniques are set to revolutionize the discovery and optimization of drugs based on the this compound scaffold. Structure-Based Drug Design (SBDD) and molecular docking studies are crucial for understanding how these molecules interact with their biological targets at an atomic level.
For instance, molecular docking has been used to elucidate the binding modes of imidazo[2,1-b]thiazole derivatives with targets like tubulin and pantothenate synthetase. researchgate.netmdpi.com These studies reveal key interactions, such as hydrogen bonds and pi-cation or pi-pi stacking interactions, that are vital for biological activity. researchgate.net Such insights are instrumental for the rational design of new analogues with improved potency and selectivity. By understanding the binding pocket of a target enzyme, the carboxylic acid group of the parent compound can be modified to create esters, amides, or other functional groups that enhance binding affinity or improve pharmacokinetic properties. nih.gov
Lead optimization efforts will benefit from:
In Silico ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with favorable drug-like profiles. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features with biological activity, guiding the modification of the scaffold to enhance efficacy.
Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target protein can provide starting points for building more potent inhibitors around the imidazo[5,1-b]thiazole core.
A summary of computational approaches used for related scaffolds is presented below.
| Computational Technique | Application in Imidazothiazole Research | Key Findings/Goals | Source |
| Molecular Docking | Investigating binding modes with tubulin, pantothenate synthetase, and kinases. | Identified key hydrogen bond, hydrophobic, and electrostatic interactions crucial for activity. | researchgate.netmdpi.com |
| Molecular Dynamics (MD) | Simulating the stability of the ligand-protein complex over time. | Confirmed the structural stability of compounds within the binding site. | nih.gov |
| In Silico ADMET | Predicting drug-likeness and pharmacokinetic properties of new derivatives. | Prioritized synthesis of compounds with good predicted oral bioavailability and low toxicity. | mdpi.combeilstein-archives.org |
| QSAR | Correlating structural modifications with changes in biological activity. | To guide the design of more potent analogues by identifying key structural requirements. | rsc.org |
Identification and Characterization of Undiscovered Biological Targets and Mechanisms
The imidazo[5,1-b]thiazole scaffold has demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial effects. acs.orgnih.gov A significant future direction is the identification of novel biological targets to expand the therapeutic potential of its derivatives.
One notable success has been the identification of phosphodiesterase 10A (PDE10A) as a target for benzo[d]imidazo[5,1-b]thiazole derivatives, highlighting their potential as antipsychotic agents. nih.govrsc.org High-throughput screening and chemoproteomics are powerful tools to uncover other previously unknown targets.
In oncology, derivatives of the related imidazo[2,1-b]thiazole scaffold have been shown to act through various mechanisms, including:
Inhibition of Kinases: Targets such as PTK2/FAK, VEGFR-2, and EGFR have been implicated, suggesting a role in disrupting cancer cell signaling pathways. researchgate.netresearchgate.net
Tubulin Polymerization Inhibition: Some derivatives bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.net
Induction of Apoptosis: Many active compounds trigger programmed cell death in cancer cells through mechanisms that may involve the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. acs.orgrsc.org
For infectious diseases, pantothenate synthetase in Mycobacterium tuberculosis has been identified as a key target. mdpi.com In fungi, imidazo[5,1-b]thiazole derivatives have been shown to disrupt the integrity of the cell membrane, leading to fungal death. nih.gov Future research should focus on validating these and other potential targets using techniques like cellular thermal shift assays (CETSA) and genetic knockdown/knockout models.
| Potential Target Class | Specific Example | Therapeutic Area | Source |
| Phosphodiesterases | PDE10A | Antipsychotic | nih.govrsc.org |
| Protein Kinases | PTK2/FAK, VEGFR-2, EGFR | Anticancer | researchgate.netresearchgate.net |
| Cytoskeletal Proteins | Tubulin | Anticancer | researchgate.net |
| Bacterial Enzymes | Pantothenate Synthetase (M. tuberculosis) | Antitubercular | mdpi.com |
| Fungal Structures | Cell Membrane | Antifungal | nih.gov |
Development of Combination Therapies and Investigation of Synergistic Effects
A powerful strategy to enhance therapeutic efficacy and overcome drug resistance is the use of combination therapies. The this compound scaffold is a prime candidate for such approaches, particularly in oncology and infectious diseases.
In cancer treatment, imidazothiazole derivatives have been investigated for their synergistic effects with established chemotherapeutics. For example, studies have explored combining imidazo[2,1-b] researchgate.netacs.orgnih.govthiadiazoles with gemcitabine for pancreatic cancer, and other derivatives have been noted as effective in post-surgical treatment alongside 5-fluorouracil for colon cancer. researchgate.netrsc.org The rationale is that the imidazothiazole compound could inhibit a specific survival pathway in cancer cells, thereby sensitizing them to the cytotoxic effects of conventional chemotherapy.
In the realm of infectious diseases, a similar principle applies. The development of metallo-β-lactamase (MBL) inhibitors based on imidazole (B134444) carboxylic acids demonstrates this potential. nih.gov These inhibitors show potent synergistic activity with carbapenem (B1253116) antibiotics like meropenem , restoring their effectiveness against resistant bacterial strains. nih.gov This suggests that derivatives of this compound could be developed as "resistance breakers" to be co-administered with existing antibiotics or antifungals.
Future research opportunities include:
Screening imidazo[5,1-b]thiazole derivatives in combination with a panel of approved anticancer drugs against various cancer cell lines.
Investigating their potential to reverse resistance to targeted therapies by inhibiting bypass signaling pathways.
Developing derivatives that inhibit bacterial or fungal efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered antimicrobial agents.
Expansion into Agrochemical Applications with Specific Focus on Fungicides
Beyond medicine, the imidazo[5,1-b]thiazole scaffold shows significant promise in agriculture, particularly as a source of new fungicides. The emergence of fungal resistance to existing agrochemicals necessitates the development of novel compounds with different mechanisms of action.
Recent studies have highlighted the potent antifungal activity of imidazo[5,1-b]thiazole derivatives against significant plant pathogens. nih.gov For example, a novel derivative containing a pyrazole (B372694) ring, compound 18f , demonstrated high efficiency against Sclerotinia sclerotiorum, a fungus that causes white mold in many crops. nih.gov Importantly, this compound was found to have low toxicity in zebrafish acute toxicity experiments, suggesting a favorable environmental and safety profile compared to some existing fungicides. nih.gov The mechanism of action for these compounds appears to involve damaging the fungal cell membrane. nih.gov
The development of Carboxylic Acid Amide (CAA) fungicides has been an important area in agrochemical research, targeting oomycetes with low mammalian toxicity. nih.gov The structure of this compound makes it an ideal starting point for creating new amide derivatives, potentially leading to a new class of CAA fungicides.
Future research in this area should focus on:
Broad-spectrum Activity Screening: Testing derivatives against a wider range of plant pathogenic fungi and oomycetes.
Mechanism of Action Studies: Elucidating the precise molecular target to understand potential resistance mechanisms.
Field Trials: Evaluating the efficacy of lead compounds under real-world agricultural conditions.
Formulation Development: Creating stable and effective formulations for practical application.
| Research Area | Focus | Example Finding | Source |
| Lead Compound Discovery | Design and synthesis of pyrazole-containing derivatives. | Compound 18f showed high efficacy against Sclerotinia sclerotiorum. | nih.gov |
| Mechanism of Action | Investigating how the compounds kill fungi. | Exerted a detrimental effect on fungal cell membrane integrity. | nih.gov |
| Safety Profile | Evaluating toxicity to non-target organisms. | Compound 18f showed low acute toxicity in zebrafish models. | nih.gov |
| Related Scaffolds | Synthesis of related carboxamides for antifungal testing. | Amides derived from 2,3-dihydroimidazo[2,1-b]thiazole-5-carboxylic acids showed fungicide activity. |
Design of Advanced Materials with Tailored Optoelectronic Properties
The inherent electronic properties of the fused imidazole and thiazole (B1198619) rings make the this compound scaffold an intriguing building block for advanced organic materials. The π-conjugated system, combined with the presence of heteroatoms, can be exploited to create materials with specific optical and electronic characteristics. researchgate.net
Research into related imidazole-fused heterocycles has revealed their potential in organic light-emitting diodes (OLEDs) . For instance, benzo nih.govimidazo[2,1-b] researchgate.netacs.orgthiazine (BBIT), a structurally similar electron-acceptor core, has been used to develop bipolar host materials for highly efficient OLEDs. semanticscholar.org The separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) across different parts of the molecule supports bipolar charge transport, a desirable property for OLED host materials. semanticscholar.org
Furthermore, many imidazole-fused compounds exhibit interesting photophysical properties , such as fluorescence. Studies have demonstrated that chemical modifications can tune the emission color from blue to green and yellow. nih.gov Some benzothiazolyl-imidazole conjugates display aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state, a property valuable for sensors, bio-imaging, and solid-state lighting. researchgate.net
Future opportunities in materials science include:
Synthesis of Conjugated Polymers: Using the carboxylic acid group as a handle to polymerize the scaffold, creating semiconducting polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Development of Fluorescent Probes: Designing derivatives whose fluorescence properties change upon binding to specific ions or biomolecules, creating novel sensors.
Non-linear Optical (NLO) Materials: Exploring the NLO properties of push-pull systems based on the imidazo[5,1-b]thiazole core for applications in photonics and telecommunications.
Theoretical Modeling: Using Density Functional Theory (DFT) to predict the HOMO-LUMO gaps, absorption spectra, and other electronic properties of new derivatives to guide synthetic efforts toward materials with desired characteristics. acs.org
Q & A
Q. What are the most efficient synthetic routes for Imidazo[5,1-b]thiazole-7-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) is highly efficient, achieving yields of 90–96% under mild conditions. Key steps include:
- Reacting imidazo[2,1-b]thiazole derivatives with acylating agents.
- Monitoring progress via TLC and isolating products via recrystallization (DMF/acetic acid) .
- Alternative methods include intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- TLC (UV detection) for reaction monitoring.
- Melting point analysis (electrothermal apparatus) to confirm purity.
- NMR (¹H/¹³C) and FT-IR for structural elucidation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers evaluate the bioactivity of this compound derivatives against specific pharmacological targets?
- Methodological Answer :
- In vitro assays : Screen for anti-inflammatory (COX-2 inhibition), anticancer (cell viability assays against HeLa or MCF-7 lines), and antibacterial activity (MIC determination against E. coli or S. aureus).
- Dose-response studies to calculate IC₅₀/EC₅₀ values.
- Molecular docking to predict binding affinities to target proteins (e.g., EGFR for anticancer activity) .
Advanced Research Questions
Q. How can discrepancies in reported yields between cyclization methods (e.g., iridium catalysis vs. base-mediated reactions) be resolved?
- Methodological Answer :
- Controlled comparative studies : Replicate both methods under identical conditions (temperature, solvent, catalyst loading).
- Kinetic analysis to identify rate-limiting steps.
- Mechanistic probes : Use isotopic labeling (e.g., ¹³C) or in-situ spectroscopy (Raman/IR) to track intermediates.
- Statistical validation : Apply ANOVA to assess significance of yield variations .
Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT calculations (e.g., Gaussian 16) to model transition states and activation energies.
- Machine learning : Train models on existing reaction datasets to predict regioselectivity.
- Molecular dynamics simulations (e.g., GROMACS) to study solvent effects .
Q. How can regioselective functionalization (e.g., bromination at C5) be achieved in imidazo-thiazole scaffolds?
- Methodological Answer :
- Electrophilic bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions.
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer reactivity.
- Post-functionalization validation : Compare ¹H NMR shifts and HRMS data with predicted structures .
Q. What factorial design approaches optimize the synthesis of this compound derivatives?
- Methodological Answer :
- 2³ factorial design : Vary catalyst concentration, temperature, and solvent polarity.
- Response surface methodology (RSM) to identify optimal conditions.
- Taguchi orthogonal arrays to reduce experimental runs while maximizing data robustness .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
